(+)-Biotin-PEG10-OH

Description

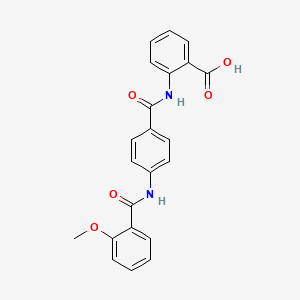

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[4-[(2-methoxybenzoyl)amino]benzoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c1-29-19-9-5-3-7-17(19)21(26)23-15-12-10-14(11-13-15)20(25)24-18-8-4-2-6-16(18)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZZRJRJYVMXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (+)-Biotin-PEG10-OH: A Versatile Linker for Targeted Protein Degradation and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Biotin-PEG10-OH is a heterobifunctional molecule that integrates a biotin (B1667282) moiety, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. This unique architecture makes it a valuable tool in chemical biology and drug discovery, particularly in the burgeoning field of targeted protein degradation (TPD). Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand with an E3 ubiquitin ligase-recruiting ligand. The biotin group provides a versatile handle for affinity purification, detection, and various bioconjugation applications, while the PEG spacer enhances solubility and optimizes the spatial orientation of the connected ligands. This guide provides an in-depth overview of the technical specifications of this compound, its applications, and representative experimental protocols.

Core Concepts and Chemical Properties

This compound is a molecule designed for covalent modification of other molecules. Its structure consists of three key components:

-

(+)-Biotin: A vitamin with exceptionally high affinity for streptavidin and avidin, enabling strong and specific non-covalent interactions. This property is widely exploited for detection, purification, and immobilization of biotinylated molecules.

-

Polyethylene Glycol (PEG) Linker (10 units): A flexible, hydrophilic spacer that increases the solubility of the entire conjugate in aqueous buffers.[1] The length of the PEG chain is a critical parameter in PROTAC design, as it influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

-

Hydroxyl (-OH) Group: A terminal functional group that can be readily modified for conjugation to various molecules, such as carboxylic acids, through esterification, or activated for reaction with other functional groups.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₇N₃O₁₂S | --INVALID-LINK-- |

| Molecular Weight | 683.85 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in water, DMSO, DMF | Generic |

Applications in Research and Drug Development

The primary application of this compound is as a building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4]

PROTAC Synthesis

In the context of PROTACs, this compound serves as the linker connecting the two active domains of the molecule. The hydroxyl group can be activated or modified to react with a corresponding functional group on either the target protein ligand or the E3 ligase ligand. The PEG10 linker provides the necessary flexibility and length to allow for the productive formation of a ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[1]

Bioconjugation and Labeling

The biotin moiety of this compound makes it a useful reagent for biotinylating small molecules, peptides, or other compounds. The resulting biotinylated molecules can then be used in a variety of applications, including:

-

Affinity Purification: Immobilization on streptavidin-coated beads for the isolation of binding partners.

-

Detection: Use in immunoassays such as ELISA and Western blotting, where streptavidin-enzyme conjugates can be used for signal amplification.

-

Cellular Imaging: Visualization of the location and trafficking of the biotinylated molecule using fluorescently labeled streptavidin.

Experimental Protocols

While specific protocols for the use of this compound are often application-dependent and proprietary, this section provides a representative experimental workflow for the synthesis of a PROTAC using a similar biotin-PEG linker. This protocol is for illustrative purposes and should be adapted and optimized for specific research needs.

Representative PROTAC Synthesis Workflow

This workflow outlines the general steps for synthesizing a PROTAC where a biotin-PEG linker is used to connect a target protein ligand (containing a carboxylic acid) and an E3 ligase ligand (containing an amine).

References

Technical Guide: (+)-Biotin-PEG10-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and applications of (+)-Biotin-PEG10-OH, a heterobifunctional linker molecule widely utilized in biomedical research and drug development. This document summarizes its solubility profile, outlines a general experimental workflow for its application, and provides structural and procedural visualizations.

Core Properties of this compound

This compound is a molecule that combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with a 10-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a hydroxyl group. The PEG linker enhances the water solubility and flexibility of the biotin moiety, making it an ideal tool for various bioconjugation applications.[1][2]

Solubility Data

Table 1: Qualitative Solubility of Biotin-PEG Compounds

| Solvent Classification | Solvent Examples | Solubility |

| Aqueous | Water, Aqueous Buffers | Soluble[1][4][5] |

| Polar Aprotic | DMSO, DMF | Soluble[1][4][5] |

| Chlorinated | Chloroform, Methylene Chloride | Soluble[1][4][5] |

| Polar Protic | Alcohols (e.g., Ethanol, Methanol) | Limited Solubility[1][4] |

| Non-Polar | Toluene | Limited Solubility[1][4] |

| Ethereal | Ether | Not Soluble[4][5] |

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific application. However, a general workflow for the biotinylation of a protein followed by its purification is outlined below.

General Workflow: Protein Biotinylation and Affinity Purification

This workflow describes the steps to label a target protein with this compound and subsequently purify it using streptavidin-coated beads.

Visualizations

Molecular Structure of this compound

The structure below illustrates the key components of the this compound molecule.

Biotin-Streptavidin Interaction Pathway

The high-affinity interaction between biotin and streptavidin is fundamental to many applications of this compound. This interaction is utilized for detection, immobilization, and purification purposes.

References

An In-depth Technical Guide to (+)-Biotin-PEG10-hydroxyl: A Versatile Heterobifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Biotin-PEG10-hydroxyl is a heterobifunctional linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and diagnostics. This molecule incorporates a biotin (B1667282) moiety, a water-soluble polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. This unique combination of features allows for the covalent attachment of biotin to a wide range of molecules and surfaces, leveraging the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin. The PEG spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the technical aspects of (+)-Biotin-PEG10-hydroxyl, including its synonyms, chemical properties, and detailed experimental protocols for its application.

Synonyms and Chemical Properties

(+)-Biotin-PEG10-hydroxyl is known by several synonyms in the scientific literature and commercial catalogs. Understanding these alternative names is crucial for a comprehensive literature search and product sourcing.

Common Synonyms:

-

Biotin-PEG10-Alcohol

-

Biotin-PEG10-OH

-

Biotin-decaethylene glycol-hydroxyl

The core structure consists of a biotin molecule linked to a ten-unit polyethylene glycol chain, which is terminated with a hydroxyl group.

Quantitative Data

The following table summarizes the key quantitative properties of (+)-Biotin-PEG10-hydroxyl.

| Property | Value | Reference |

| Molecular Formula | C30H57N3O12S | [1][2] |

| Molecular Weight | 683.85 g/mol | [1][2] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in water and most organic solvents. | [4] |

| Storage Conditions | Store at -20°C in a dry, dark place. | [1] |

Applications in Research and Drug Development

The unique properties of (+)-Biotin-PEG10-hydroxyl make it a versatile reagent in various applications:

-

Targeted Drug Delivery: The biotin moiety can be used to target drugs to cells or tissues that overexpress biotin receptors, a common characteristic of many cancer cells.[5][6][] The PEG linker improves the solubility and circulation time of the drug conjugate.

-

Bioconjugation and Protein Labeling: The terminal hydroxyl group can be activated or modified to react with various functional groups on proteins, peptides, nucleic acids, and other biomolecules, allowing for their biotinylation.[5][8][9]

-

Diagnostics and Imaging: Biotinylated probes are widely used in immunoassays such as ELISA and Western blotting.[5][] Furthermore, biotin-PEGylated contrast agents can be used for targeted imaging applications.[10]

-

PROTACs (Proteolysis-Targeting Chimeras): (+)-Biotin-PEG10-hydroxyl can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[11][12]

-

Surface Modification: The biotin group can be used to immobilize biomolecules onto streptavidin-coated surfaces for applications such as biosensors and affinity chromatography.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving (+)-Biotin-PEG10-hydroxyl and related biotin-PEG derivatives.

Protocol 1: General Protein Biotinylation using a Biotin-PEG-NHS Ester

This protocol describes the biotinylation of a protein with a pre-activated Biotin-PEG-NHS ester. The hydroxyl group of (+)-Biotin-PEG10-hydroxyl would first need to be activated to an NHS ester for this reaction.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Biotin-PEG-NHS stock solution: Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Reaction Setup:

-

Adjust the protein solution to a concentration of 1-5 mg/mL in an amine-free buffer.

-

Add the Biotin-PEG-NHS stock solution to the protein solution. A molar ratio of 10-20 fold excess of the biotin reagent to the protein is a common starting point. The optimal ratio should be determined empirically for each protein.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

-

Purification: Remove excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column.

-

Characterization: The degree of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.[8]

Protocol 2: Synthesis of Biotin-PEG-Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles for Drug Delivery

This protocol outlines the synthesis of biotin-functionalized PLGA nanoparticles, a common strategy for targeted drug delivery.

Materials:

-

PLGA polymer

-

Biotin-PEG-amine

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA) solution

-

Drug to be encapsulated

Procedure:

-

Activation of PLGA: Dissolve PLGA in DCM. Add DCC and NHS to the solution to activate the carboxyl end groups of the PLGA. Stir for 12 hours at room temperature.

-

Conjugation of Biotin-PEG-amine: Add Biotin-PEG-amine to the activated PLGA solution and stir for another 12 hours.

-

Nanoparticle Formulation (Oil-in-Water Emulsion):

-

Dissolve the drug and the Biotin-PEG-PLGA conjugate in an organic solvent (e.g., DCM).

-

Add this organic phase to an aqueous solution of PVA.

-

Emulsify the mixture using a high-speed homogenizer or sonicator.

-

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

-

Purification: Collect the nanoparticles by centrifugation, wash with deionized water to remove unreacted reagents and excess PVA, and then lyophilize for storage.

-

Characterization: Analyze the nanoparticles for size, zeta potential, drug loading efficiency, and surface biotin density.

Visualizations

Biotin-PEGylation Experimental Workflow

The following diagram illustrates a typical workflow for the biotinylation of a protein using a Biotin-PEG-NHS ester.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 6. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. precisepeg.com [precisepeg.com]

- 10. Improved imaging of infections by avidin-induced clearance of 99mTc-biotin-PEG liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Role of PEG10 spacer in biotinylation reagents

An In-Depth Technical Guide to the Role of the PEG10 Spacer in Biotinylation Reagents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences, pivotal for detection, purification, and immobilization assays. The unparalleled affinity of the biotin-avidin (or streptavidin) interaction provides high specificity and sensitivity. However, the efficiency of this interaction can be hampered by factors such as steric hindrance and poor solubility of the labeled molecule. This guide delves into the critical role of the Polyethylene Glycol (PEG) spacer arm, specifically the 10-unit PEG (PEG10) chain, in modern biotinylation reagents. We will explore how its unique physicochemical properties enhance the performance of biotinylated molecules in a wide array of applications, provide quantitative comparisons, and detail key experimental protocols.

The Challenge in Biotinylation: Steric Hindrance and Solubility

The biotin-binding pocket of avidin (B1170675) and streptavidin is located deep within the tetrameric protein structure. When biotin is directly conjugated to a large biomolecule, such as an antibody or enzyme, the bulk of the protein can physically obstruct the biotin from accessing this binding pocket.[1][2] This phenomenon, known as steric hindrance , leads to inefficient binding and reduced signal in detection assays.

Furthermore, traditional biotinylation reagents often possess long hydrocarbon (alkane) spacer arms. While these spacers increase the distance between biotin and the target molecule, their hydrophobic nature can decrease the solubility of the resulting conjugate. This may lead to aggregation, precipitation, and increased non-specific binding, ultimately compromising assay results.[3][4]

The PEG10 Spacer: A Superior Solution

To overcome these challenges, biotinylation reagents incorporating hydrophilic PEG spacer arms have been developed. A PEG10 spacer consists of ten repeating ethylene (B1197577) glycol units, creating a long, flexible, and highly water-soluble linker.

Key Properties of the PEG10 Spacer:

-

Enhanced Hydrophilicity: The repeating ether linkages in the PEG chain are hydrophilic, which imparts greater water solubility to the biotinylation reagent and the final conjugate.[3][][6][7][8] This property is crucial for preventing the aggregation of labeled proteins, especially during storage.[4]

-

Flexibility and Length: The PEG10 spacer arm provides a significant increase in length (approximately 50.1 Å for a 10-unit PEG plus the biotin valeric acid chain) compared to standard hydrocarbon spacers. This extended, flexible chain acts as a versatile tether, allowing the biotin moiety to freely rotate and efficiently reach the binding site of avidin or streptavidin, thereby minimizing steric hindrance.[7]

-

Biocompatibility and Low Immunogenicity: PEG is a biologically inert and non-immunogenic polymer, making it ideal for in vivo applications and for reducing non-specific interactions in sensitive immunoassays.[3][]

Quantitative Comparison of Spacer Arms

The selection of a spacer arm has a direct impact on the performance of a biotinylated molecule. The following table summarizes the qualitative and quantitative differences between common spacer types.

| Feature | No Spacer | Hydrocarbon Spacer (e.g., LC) | PEG10 Spacer |

| Relative Solubility | Dependent on target molecule | Low (Hydrophobic) | High (Hydrophilic)[3][4][7] |

| Aggregation Tendency | Moderate to High | High | Low[4] |

| Steric Hindrance | High | Moderate | Low[7][9] |

| Binding Efficiency | Low | Moderate | High[9] |

| Signal Amplification | Sub-optimal | Good | Excellent[10] |

| Non-Specific Binding | High | Moderate | Low[2] |

| In Vivo Half-life | Unchanged | Unchanged | Potentially Increased[][11] |

Data synthesized from multiple sources indicating the functional consequences of spacer arm chemistry.

Studies have demonstrated that increasing the spacer arm length leads to better dose-response curves in solid-phase assays, attributed to reduced steric hindrance from the enzyme-labeled streptavidin.[9] Furthermore, longer PEG spacers have been shown to significantly improve the adhesion frequency and bond lifetimes of targeted microparticles under shear flow conditions, with improvements of up to 4.5-fold observed.[12]

Mandatory Visualizations

Diagram 1: Structure of an Amine-Reactive PEG10 Biotinylation Reagent

Caption: Structure of an NHS-PEG10-Biotin reagent.

Diagram 2: Role of PEG10 Spacer in Overcoming Steric Hindrance

Caption: PEG10 spacer minimizes steric hindrance for efficient binding.

Diagram 3: Experimental Workflow for Protein Biotinylation

Caption: Workflow for protein biotinylation and quantification.

Detailed Experimental Protocols

The following protocols provide a framework for the biotinylation of an antibody using an amine-reactive NHS-PEG10-Biotin reagent and subsequent quantification.

Protocol 1: Biotinylation of IgG Antibody

This protocol is optimized for labeling 1-10 mg of an IgG antibody but can be adapted for other proteins and quantities.[13][14]

A. Materials Required:

-

Purified IgG Antibody (1-10 mg/mL)

-

Amine-Free Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine.[14][15][16]

-

NHS-PEG10-Biotin Reagent

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1M Tris-HCl, pH 7.5

-

Purification: Desalting column or dialysis cassettes

B. Procedure:

-

Antibody Preparation: Buffer exchange the antibody into an amine-free PBS buffer. Ensure the final concentration is between 1-10 mg/mL.

-

Biotin Reagent Preparation: Immediately before use, dissolve the NHS-PEG10-Biotin in DMSO to create a 10 mM stock solution. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.[14][16]

-

Calculate Reagent Volume: To achieve a typical incorporation ratio of 4-6 biotins per IgG, a 20-fold molar excess of the biotin reagent is recommended for a 1-10 mg/mL antibody solution.[14]

-

Moles of IgG = (mg of IgG) / (150,000 g/mol )

-

Moles of Biotin Reagent = Moles of IgG × 20

-

Volume of Biotin Reagent (µL) = (Moles of Biotin Reagent × 1,000,000) / 10 mM

-

-

Labeling Reaction: Add the calculated volume of 10 mM NHS-PEG10-Biotin to the antibody solution. Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[14]

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1M Tris per 1 mL of reaction). Incubate for 15-30 minutes at room temperature.[16]

-

Purification: Remove excess, non-reacted biotin and quenching buffer by applying the sample to a desalting column or by dialyzing against PBS.[15][16] The purified, biotinylated antibody is now ready for quantification and use.

Protocol 2: Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[17] It relies on the displacement of HABA from the HABA-avidin complex by the biotin in the sample, which causes a decrease in absorbance at 500 nm.[18][19]

A. Materials Required:

-

HABA/Avidin Solution (available in commercial kits)

-

Biotinylated Protein Sample (purified)

-

Spectrophotometer or microplate reader capable of reading absorbance at 500 nm

B. Procedure (Cuvette Format):

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

-

Measure and record the absorbance at 500 nm (this is the A₅₀₀ of HABA/Avidin).[17][20]

-

Add 100 µL of the purified biotinylated protein sample to the cuvette. Mix well.[17][20]

-

Incubate for 2 minutes and then measure the final absorbance at 500 nm (this is the A₅₀₀ of the HABA/Avidin/Biotin Sample).[19]

C. Calculation of Moles of Biotin per Mole of Protein:

-

Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = (0.9 × A₅₀₀ of HABA/Avidin) - A₅₀₀ of HABA/Avidin/Biotin Sample[20]

-

Calculate the concentration of biotin (M): Biotin Conc. (M) = ΔA₅₀₀ / 34,000 M⁻¹cm⁻¹

-

(The molar extinction coefficient (ε) for the HABA/avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹)[17]

-

-

Calculate the molar ratio: Moles Biotin / Moles Protein = [Biotin Conc. (M)] / [Protein Conc. (M)]

Conclusion

The incorporation of a PEG10 spacer arm into biotinylation reagents represents a significant advancement over traditional labeling methods. By providing a long, flexible, and hydrophilic linker, the PEG10 spacer effectively mitigates the critical issues of steric hindrance and conjugate aggregation. This leads to more efficient biotin-streptavidin binding, reduced non-specific interactions, and enhanced sensitivity and reliability in a wide range of applications, from immunoassays to in vivo drug delivery. For researchers seeking to optimize their biotinylation strategies, reagents featuring a PEG10 spacer offer a robust and superior solution.

References

- 1. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. Biotinylation reagent, Biotin reagent, Linker | BroadPharm [broadpharm.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Amine Reactive | BroadPharm [broadpharm.com]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]

- 12. Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. dianova.com [dianova.com]

- 16. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. anaspec.com [anaspec.com]

- 19. broadpharm.com [broadpharm.com]

- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]

Unveiling the Mechanism: A Technical Guide to Biotin-PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Biotin-Polyethylene Glycol (PEG) linkers are indispensable tools in modern biotechnology and drug development. Their unique bifunctional nature, combining the high-affinity biotin-avidin interaction with the physicochemical advantages of PEG, enables a wide array of applications, from targeted drug delivery to sensitive immunoassays. This technical guide delves into the core mechanism of action of Biotin-PEG linkers, providing a comprehensive overview of their function, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Core Mechanism: A Tale of Two Moieties

The functionality of a Biotin-PEG linker hinges on its two key components:

-

Biotin (B1667282): A small vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This binding is one of the strongest known in nature, characterized by a very low dissociation constant (Kd), making it essentially irreversible under many conditions.[1]

-

Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer chain. The PEG component of the linker serves multiple crucial roles:

-

Spacer Arm: It provides a flexible spacer between the biotin molecule and the conjugated payload (e.g., a drug, a protein, or a nanoparticle), minimizing steric hindrance and allowing for efficient binding of biotin to avidin or streptavidin.[2]

-

Enhanced Solubility: PEGylation, the process of attaching PEG chains, significantly increases the hydrophilicity and solubility of often hydrophobic drugs or biomolecules in aqueous environments.[3][4]

-

Improved Pharmacokinetics: In drug delivery, the PEG linker creates a hydrophilic shield around the therapeutic agent. This "stealth" effect reduces recognition by the immune system and proteolytic enzymes, leading to a longer circulation half-life and reduced immunogenicity.[3][5][6]

-

Reduced Non-specific Binding: The hydrated PEG chains form a protective layer that minimizes non-specific interactions with other proteins and surfaces, which is critical for assay sensitivity and in vivo targeting.[3]

-

Quantitative Insights: The Biotin-Avidin/Streptavidin Interaction

The defining feature of the biotin-PEG linker's mechanism is the strength and specificity of the biotin-avidin/streptavidin interaction. This interaction is characterized by rapid association and extremely slow dissociation rates.

| Parameter | Avidin | Streptavidin | Reference(s) |

| Dissociation Constant (Kd) | ~10-15 M | ~10-14 M | [7] |

| Association Rate (kon) | ~107 M-1s-1 | ~107 M-1s-1 | [7] |

| Dissociation Rate (koff) | ~10-6 s-1 | ~10-5 s-1 | [7] |

Mechanism in Action: Key Applications and Experimental Workflows

The unique properties of Biotin-PEG linkers are leveraged in a multitude of applications. Below are diagrams and protocols for two of the most significant areas: targeted drug delivery and immunoassays.

Targeted Drug Delivery via Receptor-Mediated Endocytosis

In targeted drug delivery, a Biotin-PEG linker is conjugated to a therapeutic agent. This bioconjugate can then be targeted to cancer cells that overexpress biotin receptors (sodium-dependent multivitamin transporter, SMVT).[8] The binding of biotin to its receptor triggers receptor-mediated endocytosis, a process by which the cell internalizes the entire drug conjugate.

This targeted approach increases the concentration of the therapeutic agent at the disease site, enhancing its efficacy while minimizing systemic toxicity.[8]

Immunoassays: The Sandwich ELISA Workflow

Biotin-PEG linkers are fundamental to enhancing the sensitivity and specificity of immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA). In a typical sandwich ELISA, a biotinylated detection antibody is used, which is then bound by a streptavidin-enzyme conjugate for signal amplification.

The use of the biotin-streptavidin system in this context provides significant signal amplification because multiple streptavidin-enzyme conjugates can bind to a single biotinylated detection antibody, and each enzyme molecule can process multiple substrate molecules.[1][9]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It is commonly used to determine the binding kinetics (kon and koff) and affinity (Kd) of the biotin-streptavidin interaction.[10]

Objective: To measure the binding kinetics of a biotinylated analyte to a streptavidin-coated sensor surface.

Materials:

-

SPR instrument (e.g., Biacore)

-

Streptavidin-coated sensor chip

-

Biotin-PEG-conjugated molecule (ligand)

-

Analyte of interest

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 1.5)

Methodology:

-

System Priming: Prime the SPR system with running buffer to ensure a stable baseline.

-

Ligand Immobilization: Inject the Biotin-PEG-conjugated molecule over the streptavidin-coated sensor surface. The high affinity of the biotin-streptavidin interaction will result in stable immobilization.

-

Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface to measure association.

-

Dissociation: Flow running buffer over the surface to measure the dissociation of the analyte from the immobilized ligand.

-

Regeneration: Inject the regeneration solution to remove the bound analyte, preparing the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]

Sandwich ELISA Protocol

Objective: To quantify an antigen in a sample using a biotin-streptavidin detection system.

Materials:

-

96-well microplate

-

Capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Sample containing the antigen

-

Biotinylated detection antibody

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Plate reader

Methodology:

-

Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound antibody.

-

Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample Incubation: Add the samples (and standards) to the wells and incubate for 2 hours at room temperature to allow the antigen to bind to the capture antibody.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[9]

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.[9]

-

Washing: Repeat the washing step thoroughly to remove any unbound enzyme conjugate.

-

Substrate Addition: Add the TMB substrate to each well. A blue color will develop in proportion to the amount of bound enzyme.

-

Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader. The concentration of the antigen in the samples can be determined by comparison to the standard curve.

Conclusion

Biotin-PEG linkers are a cornerstone of modern bioconjugation chemistry, offering a powerful and versatile platform for a wide range of applications. Their mechanism of action, rooted in the high-affinity biotin-avidin interaction and the beneficial properties of the PEG spacer, enables the development of highly specific and effective targeted therapies and sensitive diagnostic assays. A thorough understanding of their properties, as outlined in this guide, is essential for researchers and developers seeking to harness the full potential of these remarkable molecules.

References

- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. updates.reinste.com [updates.reinste.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. nicoyalife.com [nicoyalife.com]

- 6. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mabtech.com [mabtech.com]

- 8. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]

- 9. biosensingusa.com [biosensingusa.com]

- 10. Sandwich ELISA with streptavidin-biotin detection | ENCO [enco.co.il]

An In-depth Technical Guide to Biotin-PEGylation of Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of biotin-PEGylation, a powerful bioconjugation technique used to enhance the therapeutic and diagnostic potential of proteins. This document details the core principles, experimental protocols, and applications of biotin-PEGylation, offering researchers, scientists, and drug development professionals a thorough understanding of this critical technology.

Introduction to Biotin-PEGylation

Biotin-PEGylation is a chemical modification process that covalently attaches biotin (B1667282) to a protein through a polyethylene (B3416737) glycol (PEG) linker.[][2][3] This technique leverages the high-affinity interaction between biotin and avidin (B1170675) or streptavidin for various biomedical applications, while the PEG linker confers significant advantages to the modified protein.[3][4]

The primary goals of biotin-PEGylation are to improve a protein's pharmacokinetic and pharmacodynamic properties.[5][6] PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the protein, which can reduce renal clearance and extend its circulation half-life.[5][7] It also shields the protein from proteolytic degradation and can reduce its immunogenicity and antigenicity.[5][7] The PEG spacer also provides a flexible arm that minimizes steric hindrance, allowing the biotin moiety to efficiently bind to avidin or streptavidin.[3]

Key benefits of biotin-PEGylating proteins include:

-

Enhanced Solubility and Stability : PEG is a hydrophilic polymer that can increase the overall solubility of the conjugated protein and prevent aggregation.[][]

-

Reduced Immunogenicity : The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[5][7]

-

Prolonged Circulation Half-Life : The increased size of the PEGylated protein reduces its clearance by the kidneys, leading to a longer half-life in the bloodstream.[5][6]

-

Improved Pharmacokinetics : The sustained plasma concentration of the PEGylated protein can lead to a reduced dosing frequency.[5]

-

Targeted Delivery : The biotin moiety serves as a high-affinity tag for targeting tissues or cells that have been pre-targeted with avidin or streptavidin conjugates.[][]

Chemistry of Biotin-PEGylation

The process of biotin-PEGylation involves the use of heterobifunctional reagents that contain a biotin group at one end, a PEG spacer in the middle, and a reactive group at the other end for covalent attachment to the protein. The choice of reactive group depends on the available functional groups on the protein's surface.

Common Biotin-PEGylation Reagents

A wide array of biotin-PEGylation reagents are commercially available, offering flexibility in terms of the target functional group, PEG spacer length, and cleavability of the linker.

| Reagent Type | Target Functional Group | Resulting Bond | Key Characteristics |

| Biotin-PEG-NHS Ester | Primary amines (-NH₂) on lysine (B10760008) residues and the N-terminus | Amide | Most common method; stable bond formation at pH 7-9.[][9] |

| Biotin-PEG-Maleimide | Sulfhydryl groups (-SH) on cysteine residues | Thioether | Highly specific for free thiols; forms a stable covalent bond.[] |

| Biotin-PEG-Hydrazide | Aldehyde or ketone groups (often generated by oxidizing carbohydrate moieties) | Hydrazone | Useful for site-specific modification of glycoproteins.[] |

| Biotin-PEG-Alkyne/Azide | Click chemistry compatible groups | Triazole | Enables bio-orthogonal ligation for highly specific labeling.[2] |

The length of the PEG spacer is a critical parameter that can be adjusted to optimize the properties of the final conjugate. Longer PEG chains generally provide better shielding and longer half-lives but may also lead to a decrease in the biological activity of the protein due to steric hindrance.[][7]

Experimental Workflow and Protocols

The successful biotin-PEGylation of a protein requires careful planning and execution of the experimental protocol. The general workflow involves protein preparation, the biotinylation reaction, and purification and characterization of the conjugate.

Detailed Experimental Protocol: Biotin-PEGylation using NHS Ester Chemistry

This protocol provides a general method for biotinylating a protein using a Biotin-PEG-NHS ester reagent. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest

-

Biotin-PEG-NHS ester reagent

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffers.[9]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or glycine (B1666218) solution.[9]

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Dialysis tubing or desalting columns

Procedure:

-

Protein Preparation:

-

Biotin-PEG-NHS Ester Reagent Preparation:

-

Allow the vial of Biotin-PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[9]

-

Immediately before use, dissolve the Biotin-PEG-NHS ester in DMSO or DMF to a final concentration of 10 mM.[10] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[9]

-

-

Biotinylation Reaction:

-

Calculate the required volume of the Biotin-PEG-NHS ester solution. A 20-fold molar excess of the reagent to the protein is a common starting point for a 2 mg/mL protein solution.[10] The optimal ratio should be determined empirically.

-

Add the calculated volume of the dissolved Biotin-PEG-NHS ester to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]

-

-

Quenching the Reaction:

-

(Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

-

-

Purification of the Biotin-PEGylated Protein:

-

Remove excess, unreacted biotin-PEG reagent and reaction byproducts by dialysis against PBS or by using a desalting column.[9]

-

-

Storage:

-

Store the purified biotin-PEGylated protein under conditions that are optimal for the unmodified protein.

-

Characterization of Biotin-PEGylated Proteins

Thorough characterization of the biotin-PEGylated protein is crucial to ensure the desired modification has been achieved and to understand its properties.

| Characterization Technique | Purpose | Typical Observations |

| SDS-PAGE | To visualize the increase in molecular weight due to PEGylation. | A shift to a higher apparent molecular weight compared to the unmodified protein. The band may appear more diffuse due to the heterogeneity of PEGylation.[] |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | To determine the precise molecular weight and the degree of PEGylation (number of PEG chains per protein).[11][12] | A series of peaks corresponding to the protein with different numbers of attached PEG-biotin moieties.[12] |

| HPLC (Size-Exclusion, Reversed-Phase) | To separate and quantify the PEGylated protein from the unmodified protein and impurities.[13][14] | A shift in retention time for the PEGylated species. Can be coupled with other detectors for further characterization.[14][15] |

| HABA Assay | To quantify the amount of biotin incorporated per protein molecule. | A colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin.[9] |

Applications in Research and Drug Development

Biotin-PEGylation has found numerous applications in both basic research and the development of new therapeutics and diagnostics.

Targeted Drug Delivery

One of the most significant applications of biotin-PEGylation is in targeted drug delivery.[][] The biotin moiety can be used to target drugs or imaging agents to specific cells or tissues that have been pre-targeted with streptavidin or avidin. This strategy, known as pre-targeting, allows for a high concentration of the therapeutic or diagnostic agent at the desired site, minimizing off-target effects.

Immunoassays and Diagnostics

In immunoassays such as ELISA, biotin-PEGylated detection antibodies are widely used to enhance signal amplification.[] The biotin tag allows for the subsequent binding of streptavidin-enzyme conjugates, leading to a highly sensitive detection system. The PEG linker can improve the solubility and stability of the antibodies and reduce non-specific binding.

Protein Purification

Biotin-PEGylation can be used as an affinity tag for protein purification.[] The biotinylated protein can be selectively captured on an avidin or streptavidin-functionalized chromatography resin and then eluted under specific conditions.

Quantitative Data

The interaction between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, which is fundamental to the utility of biotin-PEGylation.

| Parameter | Value | Significance |

| Dissociation Constant (KD) for Biotin-Streptavidin | ~10-14 to 10-15 M | Indicates an extremely strong and stable interaction, making it ideal for targeting and detection applications.[16][17] |

| Association Rate Constant (kon) | 105 to 107 M-1s-1 | Slower than diffusion-limited, suggesting a conformational change may be involved in the binding process.[16][17] |

| Dissociation Rate Constant (koff) | ~10-4 s-1 | Extremely slow dissociation, resulting in a very long-lived complex.[18] |

| Activation Energy for Dissociation | 6-15 kcal/mol | A significant energy barrier to dissociation, contributing to the stability of the complex.[16][17] |

Conclusion

Biotin-PEGylation is a versatile and powerful strategy for modifying proteins to enhance their therapeutic and diagnostic utility. By combining the unique properties of PEG with the high-affinity biotin-streptavidin interaction, researchers can improve a protein's stability, reduce its immunogenicity, extend its circulation time, and enable targeted delivery. A thorough understanding of the underlying chemistry, careful execution of experimental protocols, and comprehensive characterization of the final conjugate are essential for the successful application of this technology.

References

- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. creativepegworks.com [creativepegworks.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. apexbt.com [apexbt.com]

- 11. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heterobifunctional PEGylation Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional Polyethylene Glycol (PEG) reagents, their chemical functionalities, and their applications in bioconjugation and drug delivery. It is designed to serve as a technical resource for researchers and professionals in the field, offering detailed protocols and structured data to facilitate experimental design and execution.

Introduction to Heterobifunctional PEGylation

Polyethylene Glycol (PEG) is a biocompatible, water-soluble polymer that, when covalently attached to a molecule (a process known as PEGylation), can enhance its therapeutic properties.[1] PEGylation can improve a molecule's solubility, extend its circulating half-life by reducing renal clearance, and decrease its immunogenicity.[2][3]

Heterobifunctional PEG linkers are a specialized class of PEGylation reagents that possess two different reactive functional groups at either end of the PEG chain.[][][6] This dual reactivity allows for the precise and controlled conjugation of two distinct molecular entities, such as a targeting ligand and a therapeutic drug, making them invaluable tools in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs).[7][8]

The general structure of a heterobifunctional PEG reagent can be represented as X-PEG-Y, where X and Y are different functional groups.[7][8] The PEG spacer itself offers flexibility and can be of varying lengths to optimize the pharmacokinetic and pharmacodynamic properties of the final conjugate.[]

Common Heterobifunctional PEG Chemistries

The choice of a heterobifunctional PEG reagent is dictated by the available functional groups on the molecules to be conjugated. The most common reactive groups on biomolecules are primary amines (e.g., on lysine (B10760008) residues) and thiols (e.g., on cysteine residues).

Amine-Reactive and Thiol-Reactive PEG Linkers (e.g., NHS-PEG-Maleimide)

This is one of the most widely used combinations for protein bioconjugation.

-

N-Hydroxysuccinimide (NHS) Ester: Reacts with primary amines (-NH₂) at a pH of 7-9 to form stable amide bonds.[9][10]

-

Maleimide (B117702): Reacts specifically with sulfhydryl groups (-SH) at a pH of 6.5-7.5 to form a stable thioether bond.[9][10]

This chemistry allows for a two-step conjugation process, where the amine-containing molecule is first reacted with the NHS ester, and then the maleimide group is used to conjugate to the thiol-containing molecule.[9][10]

Amine-Reactive and Thiol-Reactive Cleavable Linkers (e.g., SPDP-PEG-NHS)

These linkers also target amine and thiol groups but introduce a cleavable disulfide bond.

-

N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): The NHS ester end reacts with primary amines. The pyridyldithio group reacts with sulfhydryls, forming a disulfide bond and releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.[11][12][13] The resulting disulfide linkage can be cleaved by reducing agents like dithiothreitol (B142953) (DTT).[11][12]

Bioorthogonal "Click Chemistry" PEG Linkers (e.g., Azide-PEG-Alkyne)

Click chemistry provides a highly specific and efficient method for bioconjugation that is bioorthogonal, meaning it does not interfere with native biological processes.[14][15]

-

Azide (B81097) (-N₃) and Alkyne (-C≡CH): These groups react with each other in the presence of a copper(I) catalyst to form a stable triazole linkage.[14][15] This reaction is highly specific and can be performed in aqueous conditions.[15] Copper-free click chemistry variants, such as those using strained cyclooctynes (e.g., DBCO), are also available for applications where copper toxicity is a concern.[16]

Quantitative Data of Common Heterobifunctional PEG Reagents

The following table summarizes the properties of some commonly used heterobifunctional PEG reagents. The number of PEG units is denoted by 'n'.

| Reagent Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | PEG Units (n) | Spacer Arm (Å) |

| NHS-PEGn-Maleimide | NHS Ester | Maleimide | Varies with n | 2 - 24 | ~17.6 - 95.2 |

| SM(PEG)2 | NHS Ester | Maleimide | 391.35 | 2 | 17.6 |

| SM(PEG)4 | NHS Ester | Maleimide | 479.46 | 4 | 24.9 |

| SM(PEG)8 | NHS Ester | Maleimide | 655.67 | 8 | 40.0 |

| SM(PEG)12 | NHS Ester | Maleimide | 831.88 | 12 | 54.5 |

| SM(PEG)24 | NHS Ester | Maleimide | 1284.3 | 24 | 95.2 |

| SPDP-PEGn-NHS | NHS Ester | Pyridyldithiol | Varies with n | 1 - 12 | Varies |

| SPDP-PEG4-NHS | NHS Ester | Pyridyldithiol | 557.64 | 4 | ~24.9 |

| Azide-PEGn-NHS | NHS Ester | Azide | Varies with n | 2 - 12 | Varies |

| Azide-PEG4-NHS | NHS Ester | Azide | 388.37 | 4 | ~24.9 |

| Alkyne-PEGn-NHS | NHS Ester | Alkyne | Varies with n | 2 - 12 | Varies |

| Alkyne-PEG4-NHS | NHS Ester | Alkyne | 387.38 | 4 | ~24.9 |

| COOH-PEGn-Maleimide | Carboxylic Acid | Maleimide | Varies with n | 2 - 24 | Varies |

| NH2-PEGn-Maleimide | Amine | Maleimide | Varies with n | 2 - 24 | Varies |

| Azide-PEGn-Alkyne | Azide | Alkyne | Varies with n | 2 - 24 | Varies |

Note: The spacer arm length is an approximation and can vary slightly between manufacturers.

Experimental Protocols

The following are detailed methodologies for key heterobifunctional PEGylation experiments.

Protocol 1: Two-Step Protein-Protein Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a protein containing free amines (Protein A) to a protein containing free thiols (Protein B).

Materials:

-

Protein A in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

-

Protein B with at least one free sulfhydryl group

-

NHS-PEGn-Maleimide reagent

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns

-

Reaction buffer: 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2

Procedure:

Step 1: Reaction of NHS-PEG-Maleimide with Protein A

-

Equilibrate the NHS-PEGn-Maleimide vial to room temperature before opening.

-

Immediately before use, prepare a 10 mM stock solution of the crosslinker in anhydrous DMF or DMSO.

-

Dissolve Protein A in the reaction buffer at a concentration of 1-5 mg/mL.

-

Add a 10- to 20-fold molar excess of the dissolved NHS-PEGn-Maleimide to the Protein A solution. The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Remove the excess, non-reacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.

Step 2: Conjugation of Maleimide-activated Protein A to Thiol-containing Protein B

-

Immediately add the purified maleimide-activated Protein A to Protein B. The molar ratio of Protein A to Protein B should be optimized for the specific application, but a 1:1 ratio is a good starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

The reaction can be quenched by adding a low molecular weight thiol-containing compound like cysteine or β-mercaptoethanol.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the conjugate from unreacted proteins.

Characterization:

-

SDS-PAGE: To visualize the increase in molecular weight of the conjugate compared to the individual proteins.

-

SEC-HPLC: To assess the purity of the conjugate and quantify the amount of unreacted starting materials.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final conjugate.

Protocol 2: Protein Conjugation using SPDP-PEG-NHS

This protocol outlines the conjugation of an amine-containing protein (Protein A) to a thiol-containing protein (Protein B) using a cleavable disulfide linker.

Materials:

-

Protein A and Protein B

-

SPDP-PEGn-NHS reagent

-

Anhydrous DMF or DMSO

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 7.2-8.0, 1 mM EDTA

-

Desalting columns

-

Dithiothreitol (DTT) for cleaving the disulfide bond (optional)

Procedure:

-

Prepare a 25 mM stock solution of SPDP-PEGn-NHS in DMF or DMSO.[12]

-

Dissolve Protein A (amine-containing) in the reaction buffer at a concentration of 1-5 mg/mL.[12]

-

Add the SPDP-PEGn-NHS stock solution to the Protein A solution (a common starting point is a 20-fold molar excess).[12]

-

Incubate for 30-60 minutes at room temperature.[12]

-

Remove excess reagent using a desalting column equilibrated with the reaction buffer.[12]

-

Dissolve Protein B (thiol-containing) in the reaction buffer.

-

Add the purified, activated Protein A to the Protein B solution.[12]

-

Incubate for 8-16 hours at room temperature.[12]

-

Purify the conjugate using SEC or IEX.

-

Optional Cleavage: To confirm the disulfide linkage, the conjugate can be treated with 25 mM DTT at pH 4.5 to cleave the bond.

Characterization:

-

Monitor the release of pyridine-2-thione by measuring the absorbance at 343 nm during the reaction of the activated protein with a thiol.

-

SDS-PAGE with and without a reducing agent to confirm the disulfide linkage.

-

SEC-HPLC and Mass Spectrometry as described in Protocol 4.1.

Protocol 3: Copper-Catalyzed Azide-Alkyne "Click Chemistry" Conjugation

This protocol describes the conjugation of an azide-modified molecule to an alkyne-modified molecule.

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium Ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (for aqueous reactions)

-

Reaction Buffer: PBS or other suitable aqueous buffer

Procedure:

-

Prepare stock solutions: 100 mM CuSO₄ in water, 300 mM Sodium Ascorbate in water (prepare fresh), and 100 mM THPTA in water.[14]

-

Dissolve the azide and alkyne-containing molecules in the reaction buffer.

-

In a microcentrifuge tube, combine the azide and alkyne molecules. A slight molar excess (e.g., 1.2-fold) of one reactant can be used to drive the reaction to completion.

-

Add the THPTA solution to the reaction mixture.[14]

-

Add the CuSO₄ solution.[14]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[14][15]

-

Purify the conjugate using an appropriate method based on the properties of the molecules (e.g., dialysis, SEC, or precipitation).

Characterization:

-

Techniques will vary depending on the nature of the conjugated molecules but can include HPLC, Mass Spectrometry, and spectroscopy (e.g., NMR, UV-Vis).

Visualizations

The following diagrams illustrate key concepts and workflows related to heterobifunctional PEGylation.

Caption: A workflow for selecting a suitable heterobifunctional PEG reagent.

Caption: A general experimental workflow for a two-step protein PEGylation.

Caption: A signaling pathway for targeted drug delivery using a PEGylated conjugate.

References

- 1. Heterobifunctional Discrete PEGs from JenKem Technology [jenkemusa.com]

- 2. What are Heterobifunctional PEGylation Reagents? - Gelest [technical.gelest.com]

- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyethylene Glycol Classification | AxisPharm [axispharm.com]

- 7. heterobifunctional pegs [jenkemusa.com]

- 8. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. confluore.com [confluore.com]

- 12. broadpharm.com [broadpharm.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. confluore.com.cn [confluore.com.cn]

- 15. broadpharm.com [broadpharm.com]

- 16. broadpharm.com [broadpharm.com]

The Unrivaled Affinity of Biotin for Avidin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bond between biotin (B1667282) (vitamin B7) and the protein avidin (B1170675) is one of the strongest non-covalent interactions known in nature, a characteristic that has made it an indispensable tool in a vast array of life science applications. This technical guide delves into the core principles of this remarkable interaction, providing quantitative data, detailed experimental methodologies, and visual workflows to empower researchers in their scientific endeavors.

Quantitative Analysis of Biotin-Avidin Binding Affinity

The interaction between biotin and avidin, and its bacterial analogue streptavidin, is characterized by an extraordinarily low dissociation constant (Kd), signifying a very strong and stable complex. The key quantitative parameters of this interaction are summarized below.

| Parameter | Avidin | Streptavidin | NeutrAvidin | Notes |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M[1][2] | ~10⁻¹⁴ - 10⁻¹⁵ M[1][3][4] | High affinity, similar to avidin | The lower the Kd, the higher the affinity. |

| Association Rate Constant (ka or kon) | ~7 x 10⁷ M⁻¹s⁻¹ | ~1 x 10⁵ - 4.5 x 10⁷ M⁻¹s⁻¹ | Not explicitly detailed, but fast | Represents the rate at which the complex forms. |

| Dissociation Rate Constant (kd or koff) | Extremely slow | ~3.10 x 10⁻⁵ s⁻¹ | Not explicitly detailed, but very slow | Represents the rate at which the complex breaks apart. |

| Molecular Weight (Tetramer) | ~67-68 kDa | ~53 kDa (core) / ~60 kDa (recombinant) | ~60 kDa | Avidin is glycosylated, contributing to its larger size. |

| Isoelectric Point (pI) | ~10.5 | ~5-6 | ~6.3 | The high pI of avidin can lead to non-specific binding. |

| Glycosylation | Yes | No | No (Deglycosylated Avidin) | Glycosylation in avidin can cause non-specific binding to lectins. |

The Structural and Thermodynamic Basis of High Affinity

The remarkable strength of the biotin-avidin interaction is a result of a combination of factors:

-

Shape Complementarity: The binding pocket of avidin is a deep, hydrophobic beta-barrel structure that perfectly accommodates the biotin molecule.

-

Hydrogen Bonds: Multiple hydrogen bonds are formed between the ureido ring of biotin and amino acid residues within the avidin binding pocket.

-

Hydrophobic and van der Waals Interactions: The aliphatic side chain of biotin engages in extensive hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

-

Loop Structure: A flexible loop (L3/4) closes over the bound biotin, effectively "locking" it in place and contributing to the extremely slow dissociation rate.

Thermodynamic studies have revealed that the binding is both enthalpically and entropically favorable under physiological conditions. Isothermal titration calorimetry (ITC) data shows a significant negative enthalpy change (ΔH) upon binding, indicating the formation of favorable interactions.

| Thermodynamic Parameter | Value (Avidin-Biotin) | Value (Streptavidin-Biotin) |

| Enthalpy Change (ΔH) | ~ -20 to -23 kcal/mol[5][6][7] | ~ -23 kcal/mol[6][7] |

| Entropy Change (ΔS) | Near zero or slightly negative[5][6][7][8] | Favorable (positive) |

| Gibbs Free Energy Change (ΔG) | ~ -20 kcal/mol | ~ -18 to -20 kcal/mol |

Key Experimental Protocols for Studying Biotin-Avidin Interactions

Accurate characterization of the biotin-avidin interaction is crucial for its effective application. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Experimental Workflow:

Methodology:

-

Sensor Chip Preparation:

-

A carboxylated sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Streptavidin is injected over the activated surface and covalently immobilized via amine coupling.

-

Remaining active esters on the surface are deactivated using an injection of ethanolamine.

-

-

Ligand Capture:

-

The system is equilibrated with a suitable running buffer (e.g., PBS with 0.05% Tween 20).

-

The biotinylated molecule of interest (ligand) is injected at a low flow rate to allow for its capture by the immobilized streptavidin.

-

-

Analyte Binding:

-

A series of analyte concentrations are injected over the ligand-captured surface. The association phase is monitored in real-time.

-

-

Dissociation:

-

Running buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand.

-

-

Regeneration (if necessary):

-

For interactions other than biotin-streptavidin, a regeneration solution (e.g., low pH glycine) may be used to remove the bound analyte. The strong biotin-streptavidin bond is generally not regenerable without denaturing the streptavidin.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

Prepare solutions of avidin (or streptavidin) and biotin in the same, well-defined buffer (e.g., PBS, pH 7.4). Buffer mismatch can lead to large heats of dilution, obscuring the binding signal.

-

Typically, the avidin concentration in the sample cell is in the micromolar range (e.g., 10-50 µM), and the biotin concentration in the syringe is 10-20 times higher.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

Titration:

-

Load the avidin solution into the sample cell and the biotin solution into the injection syringe of the ITC instrument.

-

Allow the system to equilibrate to the desired temperature.

-

Perform a series of small, precisely controlled injections of the biotin solution into the avidin solution. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data consists of a series of heat spikes corresponding to each injection. The area under each peak is integrated to determine the heat change.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of biotin to avidin.

-

This isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS).

-

HABA Assay for Biotin Quantification

The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a colorimetric method for estimating the amount of biotin in a sample.

Experimental Workflow:

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. anaspec.com [anaspec.com]

- 5. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. ELISA Protocol(biotin)-Chongqing Biospes Co., Ltd [biospes.com]

- 7. scispace.com [scispace.com]

- 8. Standard Immunohistochemistry Staining Method - IHC WORLD [ihcworld.com]

Methodological & Application

Application Notes and Protocols for (+)-B.iotin-PEG10-OH in Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (+)-Biotin-PEG10-OH in protein labeling. The information is intended for researchers in academia and industry, including those involved in proteomics, drug discovery, and diagnostics.

Introduction

This compound is a versatile biotinylation reagent featuring a long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm. This reagent is designed for the covalent attachment of biotin (B1667282) to proteins and other biomolecules. The biotin moiety allows for high-affinity binding to streptavidin and avidin (B1170675), enabling a wide range of applications such as protein purification, immobilization, and detection. The 10-unit PEG linker enhances the water solubility of the reagent and the resulting biotinylated protein, minimizes steric hindrance for subsequent binding to streptavidin, and can reduce aggregation of the labeled protein.[]

The terminal hydroxyl group (-OH) of this compound is not directly reactive with functional groups on proteins. Therefore, it requires a chemical activation step to convert it into a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated form then readily reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) on the target protein to form stable amide bonds.

Key Applications

-

Protein Purification: Biotinylated proteins can be efficiently purified from complex mixtures using streptavidin- or avidin-conjugated affinity resins.[]

-

Immunoassays: Labeled proteins can be used in various immunoassay formats, such as ELISA and Western blotting, where detection is achieved using streptavidin-enzyme conjugates.

-

Cell Surface Labeling: The hydrophilicity of the PEG linker makes this reagent suitable for labeling cell surface proteins.

-

Drug Targeting and Delivery: Biotin can serve as a targeting moiety to deliver drugs or imaging agents to cells expressing avidin or streptavidin fusion proteins.

-

Protein-Protein Interaction Studies: Biotin-tagged proteins can be used as bait to pull down interacting partners from cell lysates.

Experimental Protocols

This section provides a two-stage protocol for protein labeling using this compound, which includes the activation of the hydroxyl group and the subsequent protein conjugation reaction.

Stage 1: Activation of this compound to Biotin-PEG10-NHS Ester

This protocol describes the conversion of the terminal hydroxyl group of this compound to a reactive N-hydroxysuccinimide (NHS) ester using N,N'-Disuccinimidyl carbonate (DSC).

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (B128534) (TEA) or Pyridine (B92270)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and appropriate mobile phase for monitoring the reaction.

Procedure:

-

Dissolve this compound in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1.2 equivalents of N,N'-Disuccinimidyl carbonate (DSC) to the solution.

-

Add 2.0 equivalents of triethylamine or pyridine to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent by rotary evaporation.

-

The crude product can be purified by trituration with a mixture of ethyl acetate and hexanes or by column chromatography to yield the pure Biotin-PEG10-NHS ester.

-

The final product should be stored under desiccated conditions at -20°C.

Stage 2: Protein Labeling with Biotin-PEG10-NHS Ester

This protocol details the conjugation of the activated Biotin-PEG10-NHS ester to a target protein.

Materials:

-

Biotin-PEG10-NHS ester (prepared in Stage 1)

-

Target protein

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; or 0.1 M sodium bicarbonate buffer, pH 8.3)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution:

-

Prepare the Biotinylation Reagent:

-

Immediately before use, dissolve the Biotin-PEG10-NHS ester in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the Biotin-PEG10-NHS ester solution to the protein solution.[2] The optimal molar ratio may need to be determined empirically depending on the protein and desired degree of labeling.

-

Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[2][3]

-

-

Quench the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove the excess, unreacted biotinylation reagent and reaction byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[2]

-

Quantification of Biotin Incorporation

The degree of biotinylation (the number of biotin molecules per protein molecule) can be determined using various methods. The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common and straightforward method.[2]

HABA Assay Protocol

Principle: The HABA dye binds to avidin, producing a colorimetric signal at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.[2]

Materials:

-

HABA/Avidin premixed reagent or individual HABA and Avidin solutions

-

Biotinylated protein sample

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standard curve using known concentrations of free biotin.

-

Add the HABA/Avidin solution to a cuvette or microplate well and measure the initial absorbance at 500 nm.

-

Add a known amount of the biotinylated protein sample to the HABA/Avidin solution.

-

Incubate for a short period to allow for the displacement of HABA by biotin.

-

Measure the final absorbance at 500 nm.

-

Calculate the change in absorbance and determine the concentration of biotin in the sample using the standard curve.

-

The degree of labeling is calculated by dividing the molar concentration of biotin by the molar concentration of the protein.

Data Presentation

The following table can be used to summarize the quantitative data from protein biotinylation experiments.

| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |

| Protein Information | |||

| Protein Name/ID | |||

| Protein Concentration (mg/mL) | |||

| Reaction Conditions | |||

| Molar Ratio (Biotin:Protein) | |||

| Reaction Buffer and pH | |||

| Incubation Time (min) | |||

| Incubation Temperature (°C) | |||

| Quantification Results | |||

| Method of Quantification | HABA Assay | HABA Assay | HABA Assay |

| Degree of Labeling (Biotin/Protein) |

Visualizations

The following diagrams illustrate the key experimental workflows.

Caption: Overall workflow for protein biotinylation.

Caption: Chemical reaction of protein amine labeling.

Caption: HABA assay for biotin quantification.

References